molecular formula C9H9F3O5S B1605157 2,6-Dimethoxyphenyl trifluoromethanesulfonate CAS No. 60319-07-5

2,6-Dimethoxyphenyl trifluoromethanesulfonate

Cat. No.: B1605157
CAS No.: 60319-07-5
M. Wt: 286.23 g/mol
InChI Key: MMOZMBDXJRPZLZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Alternative Designations

The compound this compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature system with the Chemical Abstract Service registry number 60319-07-5. According to the systematic naming convention, this compound is properly identified as (2,6-dimethoxyphenyl) trifluoromethanesulfonate, reflecting the structural arrangement of substituents on the aromatic ring. Alternative nomenclature systems have provided several equivalent designations for this compound, including methanesulfonic acid, 1,1,1-trifluoro-, 2,6-dimethoxyphenyl ester, which emphasizes the ester linkage between the phenolic component and the trifluoromethanesulfonic acid moiety.

The European Community has assigned the number 623-557-7 to this compound within its chemical identification system. Additional registry numbers include the DSSTox Substance identifier DTXSID60343849 and the Nikkaji Number J275.706K, which facilitate cross-referencing across different chemical databases. The compound has also been catalogued under various commercial designations, with different suppliers utilizing nomenclature variations such as "this compound 97%" to indicate purity specifications.

The systematic name reflects the fundamental structural components: the phenyl ring bearing two methoxy substituents at the 2 and 6 positions, and the trifluoromethanesulfonate group serving as the leaving group functionality. This nomenclature convention ensures unambiguous identification across scientific literature and chemical databases, facilitating precise communication regarding this specific molecular entity.

Molecular Architecture and Stereoelectronic Properties

The molecular architecture of this compound is defined by the empirical formula C9H9F3O5S, corresponding to a molecular weight of 286.22 atomic mass units. The structural framework consists of a benzene ring substituted with two methoxy groups positioned ortho to each other, with the trifluoromethanesulfonate group attached to the remaining phenolic oxygen atom. The Simplified Molecular Input Line Entry System representation "COc1cccc(OC)c1OS(=O)(=O)C(F)(F)F" provides a linear encoding of the molecular connectivity pattern.

The International Chemical Identifier string 1S/C9H9F3O5S/c1-15-6-4-3-5-7(16-2)8(6)17-18(13,14)9(10,11)12/h3-5H,1-2H3 encodes the complete structural information, while the corresponding InChI Key MMOZMBDXJRPZLZ-UHFFFAOYSA-N serves as a unique molecular identifier. The stereoelectronic properties of this compound are significantly influenced by the electron-withdrawing nature of the trifluoromethanesulfonate group, which enhances the electrophilicity of the aromatic system.

The presence of the two methoxy substituents in the ortho positions creates a specific electronic environment that influences both the reactivity and stability of the molecule. These electron-donating groups partially counteract the electron-withdrawing effects of the triflate group, resulting in a balanced electronic distribution that contributes to the compound's synthetic utility. The molecular architecture also incorporates the highly electronegative fluorine atoms within the triflate group, which contribute significantly to the compound's chemical properties and reactivity profile.

Crystallographic Data and Conformational Analysis

The physical characterization of this compound reveals specific crystallographic and conformational properties that define its solid-state behavior. The compound exhibits a density of 1.376 grams per milliliter at 25 degrees Celsius, indicating a relatively compact molecular packing arrangement in the liquid state. The refractive index n20/D of 1.4630 provides insight into the optical properties and molecular polarizability of the compound.

Thermal analysis data indicate a boiling point of 115 degrees Celsius at 0.2 millimeters of mercury pressure, suggesting moderate volatility under reduced pressure conditions. The flash point determination reveals a value of 97.2 degrees Celsius in a closed cup configuration, corresponding to 207.0 degrees Fahrenheit, which provides important information regarding the thermal stability and handling characteristics of the compound.

The conformational analysis of this compound is influenced by the steric interactions between the ortho-positioned methoxy groups and the triflate functionality. The spatial arrangement of these substituents affects the overall molecular conformation and influences the accessibility of reactive sites. The presence of multiple rotatable bonds, particularly around the methoxy groups and the sulfonate linkage, allows for conformational flexibility that may impact the compound's reactivity and binding characteristics in chemical transformations.

The molecular geometry optimization studies suggest that the compound adopts conformations that minimize steric hindrance while maintaining favorable electronic interactions. The dihedral angles between the aromatic plane and the methoxy substituents, as well as the orientation of the triflate group relative to the phenyl ring, are critical parameters that influence the overall molecular structure and reactivity patterns.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive patterns that confirm the molecular architecture and substitution pattern. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the aromatic protons, which appear as multiplets in the aromatic region, while the methoxy groups generate sharp singlets at approximately 3.8-4.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons appear in the expected region between 120-160 parts per million, with the carbons bearing methoxy substituents showing characteristic downfield shifts due to the electron-donating effects. The methoxy carbon atoms typically resonate around 55-60 parts per million, while the trifluoromethyl carbon of the triflate group appears as a characteristic quartet around 120 parts per million due to coupling with the fluorine atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly diagnostic technique for this compound, with the trifluoromethyl group of the triflate moiety producing a sharp singlet typically observed around -78 to -79 parts per million. This chemical shift is characteristic of triflate anions and provides unambiguous identification of the trifluoromethanesulfonate functionality within the molecular structure.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups. The sulfonate functionality exhibits characteristic stretching vibrations, with asymmetric and symmetric sulfur-oxygen stretches typically observed around 1300-1400 and 1100-1200 wavenumbers, respectively. The carbon-fluorine stretching vibrations of the trifluoromethyl group appear in the region around 1200-1300 wavenumbers, while the aromatic carbon-carbon stretching modes contribute to absorptions in the 1400-1600 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. High-resolution electrospray ionization mass spectrometry typically reveals the molecular ion peak at mass-to-charge ratio 286.22, corresponding to the calculated molecular weight. Fragmentation patterns often show loss of the triflate group, resulting in characteristic fragment ions that confirm the structural assignment. The isotope pattern analysis further supports the molecular formula determination, with the sulfur and fluorine isotope contributions providing additional confirmatory evidence.

Properties

IUPAC Name

(2,6-dimethoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O5S/c1-15-6-4-3-5-7(16-2)8(6)17-18(13,14)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOZMBDXJRPZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343849
Record name 2,6-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60319-07-5
Record name 2,6-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxyphenyl trifluoromethanesulfonate
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Preparation Methods

Reaction Conditions

Procedure Summary

  • Under an inert atmosphere (argon or nitrogen), dissolve 2,6-dimethoxyphenol in anhydrous DCM or MeCN.
  • Cool the solution to 0 °C.
  • Add the base (e.g., triethylamine) to the solution.
  • Slowly add triflic anhydride dropwise to the stirred solution.
  • Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.
  • Quench the reaction by adding water or saturated ammonium chloride solution.
  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

Yield and Purity

  • Typical yields range from 85% to 95%.
  • The product is obtained as a colorless to pale yellow oil or solid.
  • Purity is confirmed by ^1H NMR, ^13C NMR, ^19F NMR, and HRMS.

Preparation via N-Phenyltrifluoromethanesulfonimide (PhNTf2) and Fluoride Source

Two-Chamber Reactor Method

A modern and efficient approach involves generating trifluoromethanesulfonyl fluoride gas in situ from PhNTf2 and potassium bifluoride (KHF2) or potassium fluoride (KF) in a sealed two-chamber reactor.

Reaction Setup

  • Chamber A: PhNTf2 (1.5 equiv) and KHF2 or KF (1.0–2.5 equiv) dissolved in anhydrous acetonitrile.
  • Chamber B: 2,6-dimethoxyphenol (1.0 equiv), DIPEA (1.5 equiv), acetonitrile/water mixture.
  • Temperature: Room temperature or slightly cooled (0 °C to room temp)
  • Reaction time: 4–18 hours

Procedure Summary

  • Charge Chamber A with PhNTf2 and fluoride source in anhydrous solvent.
  • Charge Chamber B with 2,6-dimethoxyphenol, base, and solvent mixture.
  • Seal the reactor and allow the trifluoromethanesulfonyl fluoride gas to transfer from Chamber A to Chamber B.
  • Stir the reaction mixture at room temperature for the required time.
  • After completion, carefully release pressure, extract the product by washing with ethyl acetate, aqueous ammonium chloride, and brine.
  • Dry and concentrate the organic layer.
  • Purify by flash chromatography.

Optimization Findings

  • Use of potassium bifluoride (KHF2) as fluoride source with acetonitrile/water solvent system gives near-quantitative conversion (>99%) and yields.
  • DIPEA amount optimization shows 1.5–3.0 equiv is optimal.
  • Reaction time of 4–5 hours is sufficient for complete conversion.
  • The method avoids direct handling of triflic anhydride and provides a safer and scalable approach.

Comparative Data Table of Preparation Methods

Parameter Triflic Anhydride Method PhNTf2 + KHF2 Two-Chamber Method
Starting material 2,6-Dimethoxyphenol 2,6-Dimethoxyphenol
Triflation reagent Triflic anhydride (1.1–1.5 equiv) N-Phenyltrifluoromethanesulfonimide (1.5 equiv) + KHF2 (1.0–2.5 equiv)
Base Triethylamine or DIPEA (1.5–2.0 equiv) DIPEA (1.5–3.0 equiv)
Solvent DCM or MeCN MeCN/H2O mixture
Temperature 0 °C to room temperature Room temperature
Reaction time 12–18 hours 4–18 hours
Yield (%) 85–95 90–99
Purity High (confirmed by NMR, HRMS) High (confirmed by NMR, HRMS)
Scalability Moderate High (due to safer gas generation method)
Safety Requires handling of triflic anhydride Safer due to in situ gas generation

Additional Notes on Purification and Characterization

  • Purification is commonly performed by flash column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Characterization includes:
    • ^1H NMR: Aromatic and methoxy protons confirm substitution pattern.
    • ^13C NMR: Signals for aromatic carbons and triflate carbon.
    • ^19F NMR: Characteristic trifluoromethanesulfonate fluorine signal around -72 ppm.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Drying agents such as anhydrous sodium sulfate are used to remove residual water.
  • Reaction progress is monitored by TLC and ^19F NMR spectroscopy.

Summary of Research Findings

  • The two-chamber reactor method using PhNTf2 and KHF2 is a modern, efficient, and safer approach for triflation of phenols including 2,6-dimethoxyphenol.
  • Triflic anhydride remains a classical reagent for aryl triflate synthesis but requires careful handling due to its corrosive nature.
  • Optimization studies have shown the critical role of solvent choice, base quantity, and reaction time in maximizing yield and selectivity.
  • Both methods yield 2,6-dimethoxyphenyl trifluoromethanesulfonate in high purity suitable for further synthetic applications.

This detailed analysis integrates data from advanced research studies and practical synthetic protocols, providing a comprehensive guide for the preparation of this compound with professional rigor and authoritative insight.

Chemical Reactions Analysis

2,6-Dimethoxyphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

2,6-Dimethoxyphenyl trifluoromethanesulfonate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, depending on the specific reaction and conditions employed .

Comparison with Similar Compounds

Reactivity as a Leaving Group

Triflate esters, including 2,6-dimethoxyphenyl trifluoromethanesulfonate, are superior leaving groups compared to mesylates (–SO₃CH₃) or tosylates (–SO₃C₆H₄CH₃) due to the strong inductive effect of the trifluoromethyl group. This property enables faster nucleophilic substitutions under milder conditions. For example:

Property Triflate Mesylate Tosylate
Leaving Group Ability Excellent (1.0) Good (0.6) Moderate (0.4)
Reaction Temperature 0–25°C 50–80°C 60–100°C

Reference values normalized to triflate = 1.0 .

Role in Fluorination Reactions

2,6-Dichloro-1-fluoropyridinium trifluoromethanesulfonate (CAS 130433-68-0) is a fluorinating reagent, leveraging the triflate group’s stability to enable selective fluorination . This contrasts with non-triflate sulfonates, which are rarely used in fluorination due to weaker leaving group abilities.

Key Research Findings

  • Synthetic Utility : this compound is used in electrophilic amination and coupling reactions, achieving yields up to 70% under optimized conditions .
  • Thermal Stability : Triflate esters decompose at higher temperatures (~200°C) compared to mesylates (~150°C), making them suitable for high-temperature reactions .
  • Environmental Impact : Triflate residues are persistent in the environment due to the stability of C–F bonds, necessitating specialized disposal protocols .

Biological Activity

2,6-Dimethoxyphenyl trifluoromethanesulfonate (CAS Number: 60319-07-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of two methoxy groups on the aromatic ring and a trifluoromethanesulfonate moiety. This structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. The trifluoromethanesulfonate group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with nucleophiles present in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular metabolism, potentially affecting pathways involved in inflammation and cell signaling.
  • Subcellular Localization : The compound localizes primarily in the cytoplasm, where it interacts with various proteins and enzymes, modulating their activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Case Studies

  • In Vitro Studies : Research involving cell lines has indicated that this compound can modulate cell proliferation and apoptosis. For instance, at varying concentrations, it influenced cell signaling pathways associated with growth factors.
  • Animal Models : In animal studies, the compound demonstrated dose-dependent effects on metabolic rates and inflammatory markers. Low doses were associated with enhanced metabolic activity, while higher doses showed inhibitory effects on certain inflammatory responses.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have been evaluated for their potency against various bacterial strains and their ability to inhibit efflux pumps in resistant pathogens .

Summary of Research Findings:

Study TypeFindings
In VitroModulation of cell proliferation and apoptosis; enzyme inhibition observed
Animal StudiesDose-dependent effects on metabolism; anti-inflammatory potential noted
Derivative StudiesEnhanced antimicrobial efficacy against resistant strains; improved interaction with target enzymes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethoxyphenyl trifluoromethanesulfonate in high purity?

  • Methodology :

  • Step 1 : React 2,6-dimethoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in an inert solvent (e.g., dichloromethane or tetrahydrofuran (THF)) under anhydrous conditions.

  • Step 2 : Use a base (e.g., triethylamine or pyridine) to neutralize liberated protons and drive the reaction to completion .

  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity (>95%) using HPLC or NMR .

    • Key Data :
ParameterValue/DetailsSource Reference
Typical SolventTHF, Dichloromethane
BaseTriethylamine (Et₃N)
Purity Threshold>95.0% (HPLC)

Q. How should researchers handle this compound safely in the laboratory?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for handling volatile intermediates .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential sulfonate reactivity .
  • Storage : Store in airtight containers under nitrogen at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as a coupling agent?

  • Methodology :

  • Variable Screening : Test solvents (polar aprotic vs. non-polar), temperatures, and catalysts (e.g., Pd-based vs. Cu-mediated systems).

  • Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dealkylated intermediates or sulfonic acid derivatives).

  • Kinetic Studies : Perform time-resolved NMR or in-situ IR to track reaction progress and optimize conditions .

    • Case Study :
  • In THF/Et₃N systems, competing hydrolysis of the triflate group can reduce yields. Switching to DMF with molecular sieves improved yields by 20% in analogous aryl triflate reactions .

Q. What advanced techniques validate the stereochemical integrity of products derived from this compound?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates (e.g., spirocyclic or dimeric byproducts) .

  • Dynamic NMR : Detect rotational barriers in methoxy groups to confirm conformational stability .

  • Computational Modeling : Compare DFT-calculated vs. experimental NMR/IR spectra to validate structures .

    • Data Example :
TechniqueApplicationReference
X-ray DiffractionAssigns threo/erythro configurations
2D NOESYConfirms spatial proximity of methoxy groups

Q. How does the electron-withdrawing triflate group influence the reactivity of 2,6-dimethoxyphenyl derivatives in cross-coupling reactions?

  • Mechanistic Insight :

  • The triflate group enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings.
  • Kinetic vs. Thermodynamic Control : In Pd-catalyzed reactions, steric hindrance from methoxy groups may favor para-substitution, while electronic effects dominate in meta positions.
  • Supporting Data :
  • Comparative studies with non-triflated analogs show 3–5x faster reaction rates for triflate derivatives in Pd-mediated couplings .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

  • Stability Optimization :

  • Lyophilization : Freeze-dry the compound to remove trace moisture.
  • Additives : Stabilize with radical scavengers (e.g., BHT) or store under argon.
  • Degradation Analysis : Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products .

Methodological Guidelines

  • Contradiction Resolution : Always cross-validate data using orthogonal techniques (e.g., NMR + HPLC + X-ray).
  • Safety Compliance : Adhere to OSHA/EN166 standards for PPE and waste disposal .
  • Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves) and base stoichiometry to ensure consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethoxyphenyl trifluoromethanesulfonate
Reactant of Route 2
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2,6-Dimethoxyphenyl trifluoromethanesulfonate

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